N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-derived acetamide featuring a 4-methoxyphenylmethyl substituent and a sulfanyl linker. The methoxy group at the para position of the benzyl moiety may enhance solubility and metabolic stability compared to non-polar substituents. The propyl chain at position 3 of the thienopyrimidinone core likely influences lipophilicity and binding interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-3-9-22-18(24)17-15(8-10-26-17)21-19(22)27-12-16(23)20-11-13-4-6-14(25-2)7-5-13/h4-8,10H,3,9,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCOPOXLILCGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions
Thienopyrimidine Core Synthesis: The thienopyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable nitrile or amide precursor under acidic or basic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with an appropriate nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones, or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Key structural analogs include compounds with variations in the arylacetamide group or thienopyrimidinone substituents. For example:
*Predicted using Molinspiration®; †Estimated based on structural similarity.
- Electron-donating vs. electron-withdrawing groups : The methoxy group in the target compound (electron-donating) may improve aqueous solubility compared to the trifluoromethoxy (electron-withdrawing) group in , which increases lipophilicity.
- Halogen substituents : The dichlorophenyl analog in exhibits higher melting point (230°C), likely due to stronger intermolecular interactions from Cl substituents.
Hydrogen-Bonding and Crystal Packing
The crystal structure of N-[4-(4-methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide () reveals stabilization via N–H···O and C–H···O interactions . By analogy, the target compound’s 4-oxo group and sulfanylacetamide moiety may participate in similar hydrogen-bonding networks, influencing crystallinity and stability.
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, a compound characterized by its complex heterocyclic structure, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and implications for drug discovery.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core linked to an acetamide group through a sulfur atom. The presence of the 4-methoxybenzyl group enhances its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H28N4O3S |
| IUPAC Name | This compound |
| SMILES | CC(C1=O)C(SCC(NCc(cc2)ccc2OC)=O)=Nc2c1n(C)cc2-c1ccccc1 |
Anticancer Activity
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer properties. Although specific data on this compound is limited, related compounds have demonstrated efficacy against various cancer cell lines. For instance:
- Mechanism of Action : Thienopyrimidine derivatives are believed to inhibit key enzymes involved in cancer cell proliferation.
- Cell Lines Tested : Commonly tested cell lines include MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thienopyrimidine Derivative A | MCF7 | 1.88 |
| Thienopyrimidine Derivative B | HCT116 | 0.39 |
Antimicrobial Activity
Thienopyrimidine derivatives have also been explored for their antimicrobial properties. While direct studies on this specific compound are lacking, similar compounds have shown promising results against bacterial strains.
Enzyme Inhibition
The compound is included in libraries targeting cysteine proteases, suggesting potential as an enzyme inhibitor. The inhibition of such enzymes can lead to therapeutic applications in treating diseases like cancer and infections.
Case Studies
- Screening for Anticancer Activity : A study screened a library of thienopyrimidine derivatives for anticancer activity using multicellular spheroids as a model. The results indicated that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines .
- Urease Inhibition Studies : Related acetamides were evaluated for urease inhibition, showcasing moderate to good activities. Such studies underline the potential for further exploration of this compound's inhibition capabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
